13-Azido-tridecanoic acid

Description

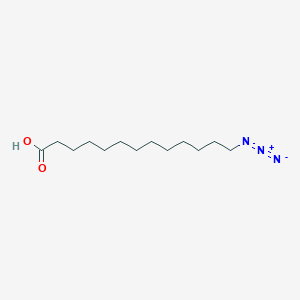

13-Azido-tridecanoic acid is a fatty acid derivative characterized by a 13-carbon chain with an azido (-N₃) functional group at the terminal position. This compound is primarily utilized in bioorthogonal "click chemistry" due to the reactivity of the azide group, which undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes. Applications span bioconjugation, polymer synthesis, and materials science, where its ability to form stable triazole linkages is critical .

Properties

CAS No. |

141779-78-4 |

|---|---|

Molecular Formula |

C13H25N3O2 |

Molecular Weight |

255.36 g/mol |

IUPAC Name |

13-azidotridecanoic acid |

InChI |

InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |

InChI Key |

QGHYXKXWBVOVGJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-azidotridecanoic acid typically involves the introduction of the azido group into the tridecanoic acid structure. One common method is the nucleophilic substitution reaction, where a halogenated tridecanoic acid derivative (such as 13-bromotridecanoic acid) reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 13-azidotridecanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 13-Azido-tridecanoic acid can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products Formed:

Reduction: 13-Aminotridecanoic acid.

Substitution: Various substituted tridecanoic acid derivatives.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

13-Azido-tridecanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and as a building block in click chemistry for the formation of triazoles.

Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-azidotridecanoic acid primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

n-Tridecanoic Acid

- Structure : Straight-chain carboxylic acid (C₁₃H₂₆O₂).

- Properties : Melting point: 41–42°C; lipophilic solubility .

- Applications: Used as a surfactant, laboratory chemical, and precursor for esters (e.g., methyl tridecanoate) .

- Key Difference : Lacks the azido group, limiting its utility in click chemistry.

13-Methyltetradecanoic Acid (13-MTD)

- Structure : Branched-chain fatty acid (C₁₅H₃₀O₂) with a methyl group at position 13.

- Properties : Demonstrates anti-tumor activity in T-cell lymphomas (IC₅₀: ~20–30 μM) .

- Applications : Investigated in oncology research for inducing apoptosis .

- Key Difference : Methyl branching enhances lipid solubility but reduces chemical reactivity compared to azido derivatives.

12-Azido-dodecanoic Acid

- Structure : Shorter chain (C₁₂H₂₃N₃O₂) with an azido group at position 12.

- Applications : Used in bioconjugation and peptide synthesis .

- Key Difference: Reduced chain length may lower membrane permeability compared to 13-azido-tridecanoic acid.

13-Hydroxytridecanoic Acid

- Structure : Contains a hydroxyl (-OH) group (C₁₃H₂₆O₃).

- Properties : Higher polarity due to -OH group; molecular weight: 230.34 g/mol .

- Applications: Potential use in biodegradable polymers or surfactants.

- Key Difference : Hydroxyl group enables hydrogen bonding but lacks azide’s click chemistry utility.

Data Table: Comparative Analysis

Q & A

Basic Experimental Design: What are the critical steps for synthesizing 13-azido-tridecanoic acid, and how can purity be ensured?

Answer:

Synthesis typically involves the introduction of an azido group (-N₃) at the 13th carbon of tridecanoic acid via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Pre-functionalization : Ensure the carboxylic acid group is protected (e.g., using methyl esters) to avoid side reactions .

- Azidation : React with sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60°C) to minimize decomposition of the azido group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (>99%) and ¹H/¹³C NMR to confirm structural integrity .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Contradictions often arise from differences in experimental setups. To address this:

- Controlled Replication : Standardize buffer systems (e.g., phosphate vs. Tris buffers) and temperature (25°C ± 1°C) to isolate pH effects .

- Kinetic Analysis : Use UV-Vis spectroscopy to track azido group decomposition rates at pH 2–12. Compare activation energies (Arrhenius plots) to identify pH-dependent degradation pathways .

- Cross-Validation : Compare results with alternative techniques (e.g., FTIR for -N₃ band stability at 2100 cm⁻¹) .

Basic Characterization: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR should show a triplet for the terminal -CH₂-N₃ group (~δ 3.3 ppm) and absence of unprotected carboxylic acid protons. ¹³C NMR confirms the azido carbon at ~δ 50 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode should display [M-H]⁻ at m/z 256.3 (C₁₃H₂₃N₃O₂⁻) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with retention time consistency (±0.2 min) across batches .

Advanced Application: How can this compound be integrated into click chemistry workflows for lipid membrane studies?

Answer:

- Functionalization : Conjugate via CuAAC with alkyne-tagged fluorophores (e.g., BODIPY) for fluorescence labeling of lipid bilayers. Optimize catalyst (CuSO₄/sodium ascorbate) concentrations to avoid membrane disruption .

- Mobility Assays : Use FRAP (fluorescence recovery after photobleaching) to assess labeled lipid diffusion coefficients in synthetic membranes. Compare with unmodified tridecanoic acid controls .

- Stoichiometry Control : Titrate azido:alkyne ratios (1:1 to 1:3) to maximize conjugation efficiency while minimizing aggregation .

Basic Safety: What are the primary hazards associated with handling this compound, and how can risks be mitigated?

Answer:

- Azido Group Risks : Potential explosive decomposition under heat (>100°C) or mechanical shock. Store at 2–8°C in amber vials .

- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coat) to prevent inhalation/skin contact. Emergency protocols should include immediate rinsing (15 min water flush for eye/skin exposure) .

- Waste Disposal : Neutralize azides with excess sodium nitrite (NaNO₂) in acidic conditions before disposal .

Advanced Data Analysis: How should researchers statistically validate discrepancies in bioactivity data for this compound derivatives?

Answer:

- Meta-Analysis : Aggregate data from ≥3 independent studies. Apply Cohen’s d to quantify effect sizes and Cochran’s Q test to assess heterogeneity .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across cell lines. Address outliers via Grubbs’ test (α = 0.05) .

- Machine Learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict bioactivity trends and identify confounding variables .

Basic Literature Review: What databases and strategies are recommended for locating peer-reviewed studies on this compound?

Answer:

- Primary Sources : Search PubMed, SciFinder, and Reaxys using keywords: “this compound,” “azido fatty acid synthesis,” and “click chemistry lipids” .

- Filtering : Limit results to articles with ≥3 citations/year and studies validating analytical methods (e.g., NMR, HPLC) .

- Citation Tracking : Use Web of Science’s “Cited Reference Search” to identify foundational papers and recent reviews .

Advanced Mechanistic Studies: What experimental approaches can elucidate the role of the azido group in modulating enzyme interactions?

Answer:

- Docking Simulations : Perform molecular dynamics (GROMACS) to model azido group interactions with enzyme active sites (e.g., lipases). Compare binding energies with non-azidated analogs .

- Kinetic Profiling : Measure Michaelis-Menten parameters (Vₘₐₓ, Kₘ) using purified enzymes. Use Lineweaver-Burk plots to identify competitive vs. noncompetitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.